molecular formula C19H15FN2O2S B13124657 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one CAS No. 918542-91-3

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one

Cat. No.: B13124657
CAS No.: 918542-91-3
M. Wt: 354.4 g/mol
InChI Key: HZOCWMJUUQEOPK-UHFFFAOYSA-N
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Description

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenyl thioether, and a bipyridinone core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinone Core: The bipyridinone core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenyl Thioether: The fluorophenyl thioether group can be introduced via a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with a halogenated intermediate.

    Acetylation: The final step involves the acetylation of the bipyridinone core using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-3-(4-fluorophenyl)isoxazole: Shares the acetyl and fluorophenyl groups but has an isoxazole core instead of a bipyridinone core.

    4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: Contains a similar fluorophenyl group but has a pyrrole core.

Uniqueness

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is unique due to its bipyridinone core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for diverse research applications.

Properties

CAS No.

918542-91-3

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C19H15FN2O2S/c1-12-16(13(2)23)11-22(17-5-3-4-10-21-17)19(24)18(12)25-15-8-6-14(20)7-9-15/h3-11H,1-2H3

InChI Key

HZOCWMJUUQEOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=N2)SC3=CC=C(C=C3)F

Origin of Product

United States

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